molecular formula C17H23ClFN3O4S B10997440 N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide

N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide

Cat. No.: B10997440
M. Wt: 419.9 g/mol
InChI Key: HKQLJVIAXIFNRN-CVRLYYSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-N-(3-CHLORO-4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is a complex organic molecule characterized by the presence of multiple functional groups, including a chlorinated and fluorinated aromatic ring, a thiolane ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-CHLORO-4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chlorofluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions using reagents such as chlorine gas and fluorine sources.

    Synthesis of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

    Amide Bond Formation: The final step involves coupling the chlorofluorophenyl intermediate with the thiolane ring through an amide bond formation reaction, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-CHLORO-4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorofluorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2S)-N-(3-CHLORO-4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE: has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: It can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-N-(3-CHLORO-4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the amide linkage and the thiolane ring may interact with the active site of an enzyme, inhibiting its function. The chlorofluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A simpler compound with similar halogenated aromatic structure.

    Chlorofluorobenzene: Another halogenated aromatic compound with different substitution patterns.

    Thiolane derivatives: Compounds containing the thiolane ring but with different substituents.

Uniqueness

(2S)-N-(3-CHLORO-4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE: is unique due to its combination of a chlorofluorophenyl group, a thiolane ring, and an amide linkage This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds

Properties

Molecular Formula

C17H23ClFN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

(2S)-N-(3-chloro-4-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide

InChI

InChI=1S/C17H23ClFN3O4S/c1-10(2)7-15(16(23)20-11-3-4-14(19)13(18)8-11)22-17(24)21-12-5-6-27(25,26)9-12/h3-4,8,10,12,15H,5-7,9H2,1-2H3,(H,20,23)(H2,21,22,24)/t12?,15-/m0/s1

InChI Key

HKQLJVIAXIFNRN-CVRLYYSRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.